
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene is a fluorinated organic compound with the molecular formula C6H3F7 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms into the molecular structure. One common method involves the reaction of 1,3-pentadiene with fluorinating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways and molecular targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid
- 4,5,5,5-Tetrafluoro-4-trifluoromethyl-1-pentanol
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 4,5,5,5-Tetrafluoro-2-methyl-4-(trifluoromethyl)pentanoic acid
Uniqueness
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical properties. These properties make it valuable for specialized applications where high reactivity and stability are required .
Eigenschaften
CAS-Nummer |
90278-03-8 |
|---|---|
Molekularformel |
C6H3F7 |
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
4,5,5,5-tetrafluoro-2-(trifluoromethyl)penta-1,3-diene |
InChI |
InChI=1S/C6H3F7/c1-3(5(8,9)10)2-4(7)6(11,12)13/h2H,1H2 |
InChI-Schlüssel |
ICJBLGJNAVPOQI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C=C(C(F)(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B14370792.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
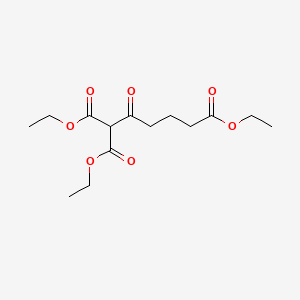
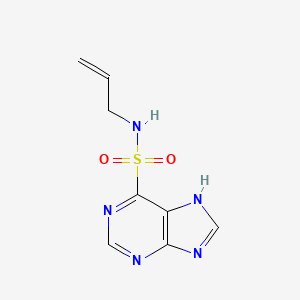
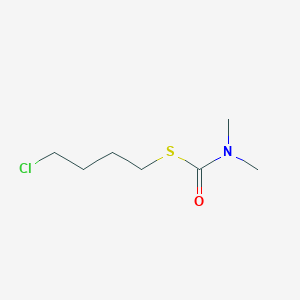
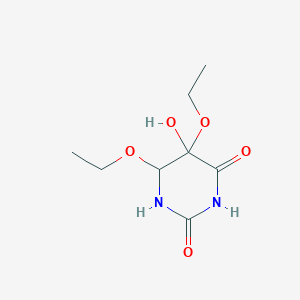
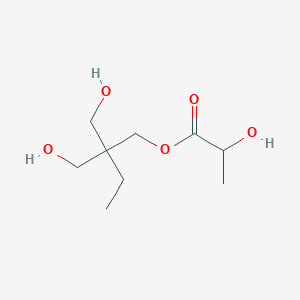
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
